molecular formula C9H8N2O3 B13010268 methyl 4-hydroxy-1H-benzimidazole-5-carboxylate

methyl 4-hydroxy-1H-benzimidazole-5-carboxylate

Cat. No.: B13010268
M. Wt: 192.17 g/mol
InChI Key: DXMCTLHNGDJVSH-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1H-benzimidazole-5-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological and chemical properties. This particular compound features a benzimidazole core with a methyl ester and a hydroxyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-1H-benzimidazole-5-carboxylate typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with methyl 4-hydroxybenzoate under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a benzimidazole ketone, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Methyl 4-hydroxy-1H-benzimidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and carboxylate groups play crucial roles in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-benzimidazole-5-carboxylate
  • 4-Hydroxy-2-methyl-1H-benzimidazole-6-carboxylic acid
  • 2-Substituted benzimidazoles

Uniqueness

Methyl 4-hydroxy-1H-benzimidazole-5-carboxylate is unique due to the presence of both a hydroxyl group and a methyl ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other benzimidazole derivatives .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 4-hydroxy-1H-benzimidazole-5-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-6-7(8(5)12)11-4-10-6/h2-4,12H,1H3,(H,10,11)

InChI Key

DXMCTLHNGDJVSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)NC=N2)O

Origin of Product

United States

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